![molecular formula C23H27N3O2 B4779803 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)
6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol
Vue d'ensemble
Description
6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol, also known as EPMQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of quinoline derivatives, which have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antiviral, antimalarial, and anticancer effects.
Mécanisme D'action
The mechanism of action of 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activation of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been shown to exert various biochemical and physiological effects, including:
1. Anti-inflammatory: 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo.
2. Antioxidant: 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been shown to possess potent antioxidant activity, which may contribute to its neuroprotective effects.
3. Antiplatelet: 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been found to inhibit platelet aggregation, which may have implications in the prevention of thrombotic events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol in lab experiments is its broad spectrum of pharmacological activities, which makes it a versatile tool for investigating various biological processes. However, there are also some limitations to its use, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol, including:
1. Development of analogs: The synthesis of analogs of 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol with improved pharmacological properties, such as increased solubility and bioavailability.
2. Clinical trials: The evaluation of the safety and efficacy of 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol in clinical trials for the treatment of various diseases, such as cancer and neurodegenerative disorders.
3. Mechanistic studies: Further elucidation of the mechanism of action of 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol and its molecular targets.
4. Combination therapy: The investigation of the potential synergistic effects of 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol in combination with other drugs or therapies.
Conclusion:
In summary, 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol is a synthetic compound with a wide range of pharmacological activities and potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to possess anticancer, antimicrobial, and neuroprotective effects. Further research is needed to fully exploit its potential as a therapeutic agent.
Applications De Recherche Scientifique
6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. Some of the most promising areas of research include:
1. Anticancer: 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It works by inducing apoptosis (programmed cell death) and inhibiting the growth and proliferation of cancer cells.
2. Antimicrobial: 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been found to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It works by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
3. Neuroprotection: 6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-ethoxy-2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-28-19-9-10-22-20(15-19)23(27)21(17(2)24-22)16-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNDCCITULKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chlorophenyl}sulfonyl)morpholine](/img/structure/B4779722.png)
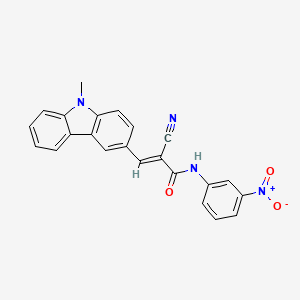
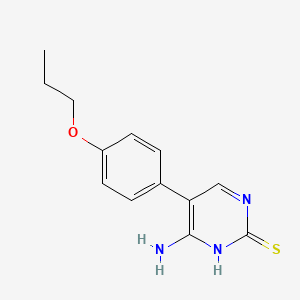
![5-chloro-N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4779746.png)
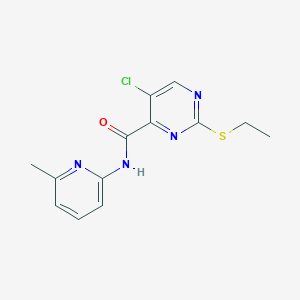
![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)

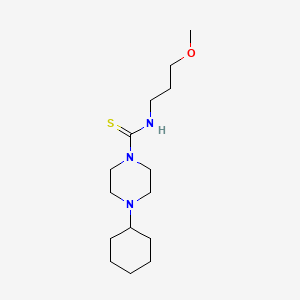
![2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)
![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)
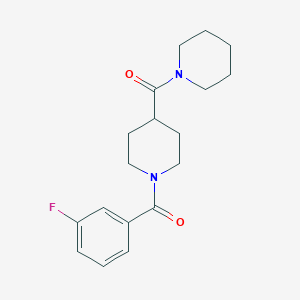
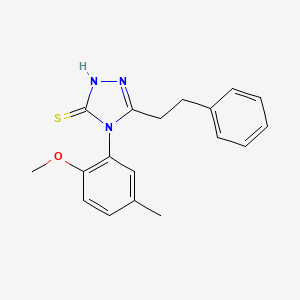
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4779832.png)
![1-[4-(4-bromophenoxy)butyl]piperidine](/img/structure/B4779833.png)